Acetylacetonates
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
WXOPJWKCOZDBKM-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the treatment of a metal salt with acetylacetone (CH₃COCH₂COCH₃) . The reaction can be represented as: [ M^{z+} + z \text{Hacac} \rightarrow M(\text{acac})_z + z \text{H}^+ ] where ( M ) is the metal ion and ( \text{Hacac} ) is acetylacetone . The addition of a base assists in the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex . Some complexes can also be prepared by metathesis using thallium acetylacetonate .
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of metal hydroxides, hydrated oxides, or oxides with acetylacetone . This process is economical and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Redox Reactions
Acetylacetonate ligands participate in redox processes, particularly with transition metals:
Oxidation by Ozone
Zn(acac)₂ reacts with O₃ to form methyl glyoxal, formic acetic anhydride, and acetic acid via ozonide intermediates :
Mechanism :
-
Formation of a primary ozonide at the ligand’s C=C bond.
-
Rearrangement to a secondary ozonide, followed by decomposition.
Metal-Centered Redox
Fe(acac)₃ undergoes ligand exchange during electrochemical reduction in acetonitrile :
Subsequent reactions yield Fe²⁺ and mixed-ligand complexes.
Hydrolysis Rates
Hydrolysis of M(acac)ₙ follows pseudo-first-order kinetics in acidic media. Data from :
| Metal Complex | Rate Constant (k, s⁻¹) | pH Dependence |
|---|---|---|
| Fe(acac)₃ | [H⁺]¹ | |
| Al(acac)₃ | [H⁺]² | |
| Co(acac)₃ | [H⁺]¹ |
Mechanism : Protonation at the ligand’s β-carbon precedes metal-oxygen bond cleavage .
Reactions with Acids
Trifluoroacetic acid (TFA) protonates acetylacetonate ligands, forming cationic species :
NMR studies confirm ligand protonation without immediate metal dissociation.
Thermal Decomposition
Thermolysis of Fe(acac)₃-polyacrylonitrile fibers at 200–300°C induces ligand fragmentation and carbon-metal bond formation, critical for carbon fiber synthesis :
-
Products : Fe₃C nanoparticles embedded in carbon matrices.
-
Key Steps : Cyclization of PAN, dehydrogenation, and ligand pyrolysis.
Biodegradation
The enzyme acetylacetone dioxygenase cleaves Hacac into acetate and 2-oxopropanal :
Iron(II) is a cofactor, highlighting the interplay between biological systems and metal chelates.
Tautomerism and NMR Shifts
Acetylacetone exists in keto-enol equilibrium, influencing its reactivity :
-
Keto Form : 15–20% in CDCl₃ ( ppm for CH₃).
-
Enol Form : 80–85% ( ppm for CH).
Paramagnetic complexes (e.g., Co(acac)₃) exhibit broadened NMR peaks due to unpaired electrons.
Scientific Research Applications
Acetylacetonates have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis and as precursors for nanoparticle research.
Biology: Employed in the study of enzyme mimetics and as probes for biological systems.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in polymer science, rubber technology, and as additives in plastics and paints.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the acetylacetonate ligand to the metal center, forming a stable chelate ring . This coordination influences the reactivity and stability of the complex, allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific metal center and the type of reaction .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Thermal Properties
Sublimation and Volatility
Metal acetylacetonates exhibit distinct volatilization thermodynamics compared to other β-diketonates. For example, Al(III), Cr(III), and In(III) this compound show sublimation enthalpies (ΔHsub) ranging from 90–130 kJ/mol, while their entropies (ΔSsub) vary between 200–300 J/(mol·K) . In contrast, fluorinated β-diketonates (e.g., hexafluorothis compound) display higher volatility due to reduced intermolecular interactions, making them preferable for low-temperature MOCVD processes .
Table 1: Sublimation Thermodynamics of Selected Metal this compound
| Metal | ΔHsub (kJ/mol) | ΔSsub (J/mol·K) |
|---|---|---|
| Al(III) | 112.3 ± 3.1 | 245 ± 6 |
| Cr(III) | 128.5 ± 2.8 | 278 ± 5 |
| In(III) | 97.6 ± 2.5 | 210 ± 4 |
Thermal Decomposition
Metal tris-acetylacetonates (e.g., Al, Cr, Fe) decompose via radical formation, enabling applications in polymerization initiation . Comparatively, β-ketoiminate complexes decompose at lower temperatures but lack the radical-forming capability, limiting their utility in crosslinking reactions .
Reactivity and Chemical Modifications
Bromination
Cr(III) and Co(III) this compound undergo selective bromination at the γ-position using pyridinium hydrobromide perbromide (PyHBr₃), yielding [M(Br-acac)₃]. In contrast, Co(II), Cu(II), and Zn(II) this compound form MBr₄₂ complexes instead of brominated ligands, highlighting differences in kinetic inertness .
Solubility and Solvent Interactions
Metal this compound exhibit higher solubility in supercritical CO₂ compared to other β-diketonates. For instance, Co(III) and Cr(III) this compound achieve solubilities of 10⁻⁴–10⁻³ mol/L at 40°C and 200 bar, enabling nanoparticle synthesis . Fluorinated analogs, while more volatile, show lower solubility in polar solvents due to hydrophobic effects .
Catalytic Performance
In Heck reaction-mediated crosslinking of chloroprene rubber, Mn(II) and Ni(II) this compound outperform traditional ZnO/MgO systems, reducing vulcanization time by 70 minutes . Comparatively, Cu(II) β-diketonates show lower activity due to slower ligand exchange kinetics .
Photostabilization Efficiency
Titanium and manganese this compound significantly reduce wood photodegradation, restricting weight loss to <5% after 6 months of weathering. In contrast, Co and Cr this compound are less effective, emphasizing the role of metal-centered redox activity in UV protection .
Table 2: Photostabilization Performance on Wood
| Acetylacetonate | Weight Loss (%) | Tensile Strength Retention (%) |
|---|---|---|
| Ti(acac)₄ | 3.2 | 85 |
| Mn(acac)₂ | 4.1 | 78 |
| Co(acac)₃ | 12.7 | 45 |
Q & A
Q. What criteria distinguish reliable vs. unreliable sources for acetylacetonate thermodynamic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
